

Application Notes and Protocols for Octanoylcarnitine Chloride in Metabolomics

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Compound of Interest

Compound Name: *Octanoylcarnitine chloride*

Cat. No.: *B101004*

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Introduction

Octanoylcarnitine, a medium-chain acylcarnitine, is a critical intermediate in the mitochondrial fatty acid β -oxidation pathway. It is formed from the conjugation of octanoyl-CoA and L-carnitine. In the field of metabolomics, **octanoylcarnitine chloride** serves as an essential reference standard for the accurate quantification of endogenous octanoylcarnitine. This is particularly crucial in the diagnosis and monitoring of inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where elevated levels of octanoylcarnitine are a primary biomarker.^[1] These application notes provide detailed protocols for the use of **octanoylcarnitine chloride** as a reference standard in metabolomics research and clinical screening.

Applications

The primary application of **octanoylcarnitine chloride** as a reference standard is in the quantitative analysis of biological samples to determine the concentration of octanoylcarnitine. This has significant implications in:

- Newborn Screening: For the early detection of MCAD deficiency from dried blood spots.^{[2][3]} ^[4]

- Clinical Diagnostics: To diagnose and monitor various metabolic disorders related to fatty acid oxidation.
- Drug Development: To assess the effects of new drug candidates on mitochondrial function and fatty acid metabolism.[\[5\]](#)
- Metabolomics Research: To investigate the role of fatty acid metabolism in various physiological and pathological states.

Quantitative Data Summary

Accurate quantification of octanoylcarnitine is paramount. The following tables summarize key quantitative data for the analysis of octanoylcarnitine using tandem mass spectrometry (MS/MS).

Table 1: Mass Spectrometry Parameters for Octanoylcarnitine Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Octanoylcarnitine	288.2	85.1	Positive ESI
Octanoylcarnitine-d3 (Internal Standard)	291.2	85.1	Positive ESI

Note: The product ion at m/z 85 is a characteristic fragment of all acylcarnitines, resulting from the neutral loss of the acyl chain and the trimethylamine group.[\[5\]](#)[\[6\]](#) Precursor ion scanning for m/z 85 is a common technique for acylcarnitine profiling.

Table 2: Typical Concentrations of Octanoylcarnitine in Newborn Dried Blood Spots

Condition	Octanoylcarnitine Concentration (μmol/L)
Healthy Newborns	< 0.5
MCAD Deficiency	> 5.0

These values are indicative and may vary between laboratories and analytical methods.

Experimental Protocols

Protocol 1: Preparation of Octanoylcarnitine Chloride Standard Solutions

Objective: To prepare a series of standard solutions for calibration curve generation.

Materials:

- **Octanoylcarnitine chloride** (analytical grade)
- Methanol (LC-MS grade)
- Microcentrifuge tubes
- Calibrated pipettes

Procedure:

- Primary Stock Solution (1 mg/mL):
 - Accurately weigh 1 mg of **octanoylcarnitine chloride**.
 - Dissolve it in 1 mL of methanol in a clean microcentrifuge tube.
 - Vortex thoroughly to ensure complete dissolution. This is your primary stock solution.
- Working Standard Solutions:
 - Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions.
 - A typical calibration curve range for newborn screening applications is 0.1 to 10 $\mu\text{mol/L}$.
- Internal Standard Solution:
 - Prepare a stock solution of the internal standard (e.g., Octanoylcarnitine-d3) in methanol at a concentration of 1 mg/mL.

- Prepare a working internal standard solution by diluting the stock solution to a final concentration that yields a robust signal in the mass spectrometer.

Protocol 2: Sample Preparation from Dried Blood Spots (DBS)

Objective: To extract octanoylcarnitine from dried blood spots for LC-MS/MS analysis.

Materials:

- Dried blood spot cards
- 3 mm hole puncher
- 96-well filter plate
- Methanol containing the internal standard (from Protocol 1)
- Nitrogen evaporator
- Reconstitution solution (e.g., 80:20 acetonitrile:water with 0.1% formic acid)

Procedure:

- Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.
- Extraction: Add 100 μ L of methanol containing the internal standard to each well.
- Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
- Filtration: Centrifuge the plate to collect the filtrate in a 96-well collection plate.
- Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the reconstitution solution.
- Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: Sample Preparation from Plasma/Serum

Objective: To extract octanoylcarnitine from plasma or serum for LC-MS/MS analysis.

Materials:

- Plasma or serum samples
- Ice-cold acetonitrile containing the internal standard (from Protocol 1)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Thawing: Thaw plasma/serum samples on ice.
- Aliquoting: To a microcentrifuge tube, add 50 μ L of plasma or serum.
- Protein Precipitation: Add 150 μ L of ice-cold acetonitrile containing the internal standard.
- Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation & Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness and reconstitute in a smaller volume of reconstitution solution.
- Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 4: LC-MS/MS Analysis

Objective: To quantify octanoylcarnitine using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5-10 μ L

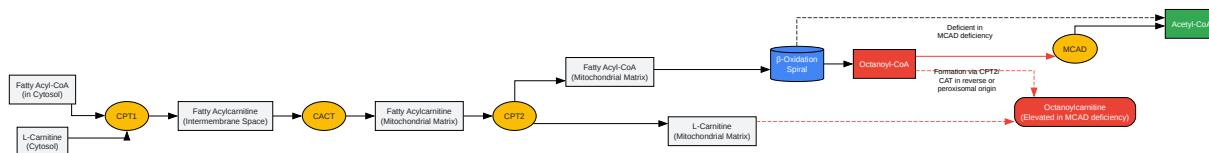
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Transitions:
 - Octanoylcarnitine: 288.2 -> 85.1
 - Octanoylcarnitine-d3: 291.2 -> 85.1
- Collision Energy: Optimize for the specific instrument.

Visualizations

Fatty Acid β -Oxidation Pathway

The following diagram illustrates the central role of octanoylcarnitine in the mitochondrial fatty acid β -oxidation pathway.

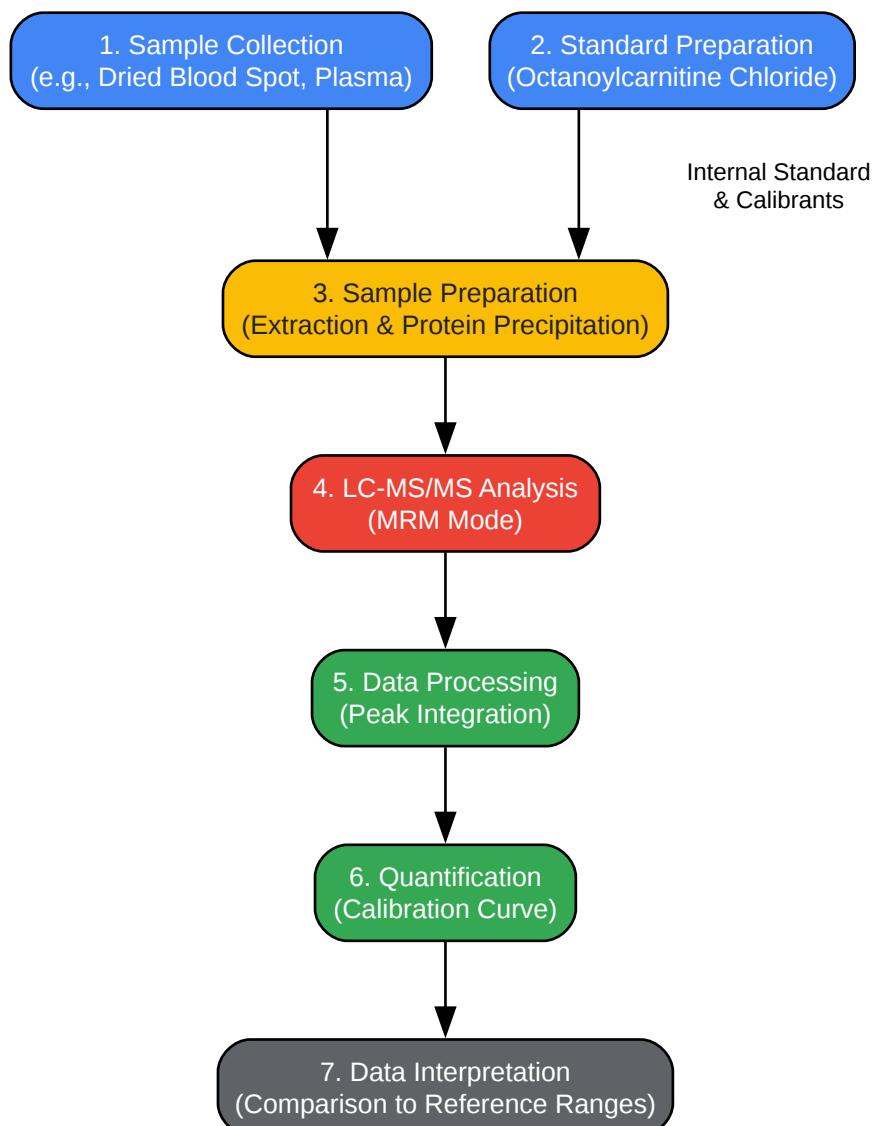


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Caption: Role of Octanoylcarnitine in Fatty Acid Metabolism.

Experimental Workflow for Metabolomics Analysis

This diagram outlines the typical workflow for the quantitative analysis of octanoylcarnitine in a metabolomics study.



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Caption: Metabolomics Experimental Workflow.

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